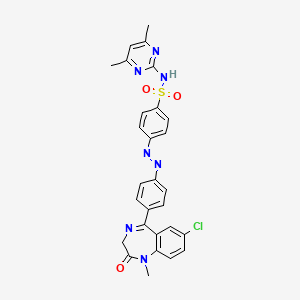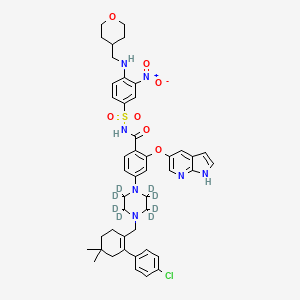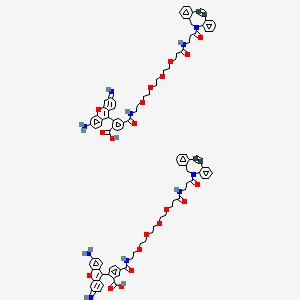
Carboxyrhodamine110-PEG4-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyrhodamine 110-PEG4-DBCO is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the field of click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is also a fluorescent labeling dye, making it useful in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110-PEG4-DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with PEG4 and DBCO groups. The synthesis typically involves the following steps:
Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form an active ester.
Conjugation with PEG4: The activated Carboxyrhodamine 110 is then reacted with PEG4-amine to form a stable amide bond.
Attachment of DBCO: Finally, the PEG4-Carboxyrhodamine 110 conjugate is reacted with DBCO-amine to form Carboxyrhodamine 110-PEG4-DBCO.
Industrial Production Methods
The industrial production of Carboxyrhodamine 110-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The product is then purified using techniques like column chromatography and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Carboxyrhodamine 110-PEG4-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly selective and does not require a copper catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: The reaction typically occurs at room temperature and physiological pH, making it biocompatible.
Major Products
The major product formed from the SPAAC reaction is a stable triazole linkage between Carboxyrhodamine 110-PEG4-DBCO and the azide-containing molecule .
Scientific Research Applications
Carboxyrhodamine 110-PEG4-DBCO has a wide range of applications in scientific research:
Mechanism of Action
Carboxyrhodamine 110-PEG4-DBCO exerts its effects through the SPAAC reaction. The DBCO group in the compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Sulfo DBCO-amine: Another DBCO-containing compound used for bioconjugation.
DBCO-PEG4-NHS Ester: A similar PEG-based linker used in the synthesis of PROTACs.
Uniqueness
Carboxyrhodamine 110-PEG4-DBCO is unique due to its combination of fluorescent properties and bioconjugation capabilities. The presence of the Carboxyrhodamine 110 dye allows for easy visualization and tracking, while the DBCO group enables efficient and selective conjugation with azide-containing molecules .
Properties
Molecular Formula |
C100H98N10O20 |
|---|---|
Molecular Weight |
1759.9 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/2C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55;51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h2*1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
InChI Key |
XQDAZUXRGBDDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


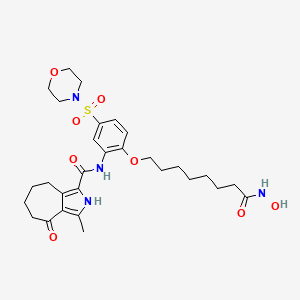
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

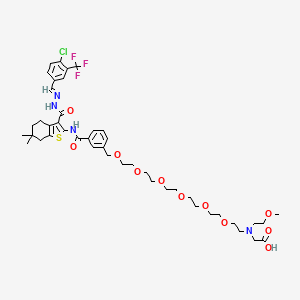

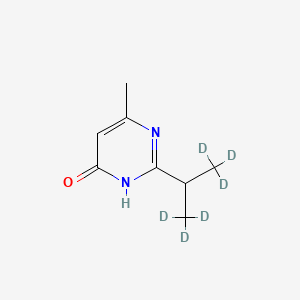

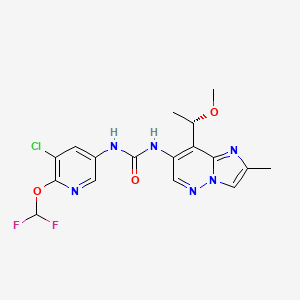
methyl dihydrogen phosphate](/img/structure/B12416408.png)
